2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
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Overview
Description
2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an acetic acid moiety attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a substitution reaction using chloroacetic acid or its derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloroacetic acid in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride is unique due to the specific positioning of the methyl group and the acetic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H9ClN2O2 |
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Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |
InChI Key |
VQYHPAHRYSSCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)CC(=O)O.Cl |
Origin of Product |
United States |
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